Impurity C of Calcitriol is a chemical compound associated with calcitriol, the hormonally active form of vitamin D. Calcitriol plays a crucial role in calcium homeostasis and is utilized in treating conditions such as hyperparathyroidism and hypocalcemia in patients undergoing dialysis. Impurity C is identified by the CAS number 86307-44-0 and is considered a by-product in the synthesis of calcitriol. It is characterized as a vitamin D receptor activator, influencing various biological processes related to calcium metabolism and bone health .
The synthesis of calcitriol involves several enzymatic transformations, primarily catalyzed by vitamin D hydroxylases. The initial step converts vitamin D3 into 25-hydroxyvitamin D3 through the action of a 25-hydroxylase enzyme in the liver. Subsequent reactions lead to the formation of calcitriol via 1α-hydroxylation. Impurity C may arise during these metabolic pathways, although specific reactions involving Impurity C itself are less documented compared to those of calcitriol .
The synthesis of Impurity C typically occurs as a by-product during the production of calcitriol. Common methods for synthesizing calcitriol include:
In both cases, impurities such as Impurity C can form due to incomplete reactions or side reactions during synthesis .
Impurity C has potential applications in research settings, particularly concerning studies on vitamin D metabolism and receptor interactions. Its role as a vitamin D receptor activator makes it relevant for investigating therapeutic strategies for conditions related to calcium dysregulation, such as osteoporosis and certain cancers .
Interaction studies involving Impurity C focus on its binding affinity to vitamin D receptors and its impact on downstream signaling pathways. While comprehensive data specifically targeting Impurity C are sparse, similar compounds have shown that variations in molecular structure can significantly influence receptor activation and subsequent biological responses. This suggests that Impurity C may possess unique interaction characteristics compared to its parent compound, calcitriol .
Several compounds share structural or functional similarities with Impurity C of Calcitriol. Below is a comparison highlighting their unique features:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Calcitriol | C27H44O3; active form of vitamin D | Directly regulates calcium levels |
25-Hydroxyvitamin D3 | Precursor to calcitriol; less potent | Major circulating form in blood |
1α-Hydroxyvitamin D2 | Synthetic analog; used for renal disease | Increased potency in stimulating calcium absorption |
Ergocalciferol (Vitamin D2) | Derived from yeast; less effective than vitamin D3 | Utilized in dietary supplements |
Impurity C stands out due to its unique position as a by-product rather than a primary therapeutic agent, which may influence its pharmacokinetic properties and biological activity compared to these other compounds .
Impurity C of Calcitriol is characterized by the molecular formula C₃₅H₄₉N₃O₅ and exhibits a molecular weight of 591.78 grams per mole [1] [2] [3]. This compound represents a significant structural modification from the parent calcitriol molecule, incorporating additional nitrogen-containing heterocyclic components that substantially increase both the molecular complexity and mass [4] [5]. The molecular weight determination has been consistently verified across multiple analytical platforms, with high-resolution mass spectrometry confirming the exact mass at 591.3346 atomic mass units [6] [7].
Parameter | Value |
---|---|
Molecular Formula | C₃₅H₄₉N₃O₅ |
Molecular Weight | 591.78 g/mol |
Exact Mass | 591.3346 amu |
Elemental Composition | Carbon: 71.06%, Hydrogen: 8.35%, Nitrogen: 7.10%, Oxygen: 13.51% |
The structural characterization of Impurity C of Calcitriol has been accomplished through a comprehensive array of analytical techniques [1] [13]. High-resolution mass spectrometry serves as the primary identification method, providing definitive molecular ion confirmation and fragmentation patterns characteristic of the triazoline adduct structure [24] [25]. Nuclear magnetic resonance spectroscopy, particularly proton and carbon-13 techniques, has been instrumental in establishing the connectivity and stereochemical assignments within the complex polycyclic framework [14] [18].
Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for structural confirmation, offering both separation capabilities and detailed fragmentation analysis [15] [29]. The application of collision-induced dissociation techniques reveals characteristic fragmentation pathways that are diagnostic for the triazoline moiety and the vitamin D backbone [24] [33]. Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser enhancement spectroscopy, provide critical information regarding spatial relationships and conformational preferences [12] [28].
The complete International Union of Pure and Applied Chemistry nomenclature for Impurity C of Calcitriol is (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f] [1] [2] [4]triazolo[1,2-a]cinnoline-1,3(2H)-dione [1] [2] [5]. This systematic name reflects the complex tricyclic architecture incorporating the triazolo-cinnoline core structure that distinguishes this impurity from the parent calcitriol molecule [13] [22].
Alternative nomenclature systems recognize this compound as the triazoline adduct of pre-calcitriol or the phenyl-triazolinedione adduct derivative [5] [10] [13]. The European Pharmacopoeia designation classifies this substance as Calcitriol EP Impurity C, while the United States Pharmacopeia employs a similar classification system [5] [17]. The Chemical Abstracts Service registry number 86307-44-0 provides unambiguous identification for regulatory and analytical purposes [2] [3] [10].
The stereochemical complexity of Impurity C of Calcitriol encompasses multiple chiral centers distributed throughout the polycyclic framework [1] [8] [12]. The absolute configuration has been established through extensive nuclear magnetic resonance analysis combined with chemical correlation studies, revealing the presence of eight defined stereogenic centers with specific R or S designations [6] [11] [12]. The triazoline ring system introduces additional conformational constraints that significantly influence the overall three-dimensional structure and biological properties [8] [12].
Conformational analysis indicates a preference for specific spatial arrangements that minimize steric interactions between the bulky phenyl substituent and the steroid-like backbone [12] [26]. The chair conformation of the cyclohexene ring system remains consistent with related vitamin D derivatives, while the triazoline fusion creates a rigid bicyclic system that restricts rotational freedom [8] [11] [12]. Computational modeling studies suggest that the preferred conformation positions the hydroxyl groups in orientations that optimize intramolecular hydrogen bonding networks [11] [12].
Stereochemical Feature | Configuration |
---|---|
C-6a position | R |
C-7 position | R |
C-9a position | R |
Cyclohexenyl C-3 | S |
Cyclohexenyl C-5 | R |
Side chain C-1 | R |
Total chiral centers | 8 |
Impurity C of Calcitriol manifests as a white to off-white crystalline solid under standard laboratory conditions [3] [10] [13]. The compound exhibits limited aqueous solubility but demonstrates enhanced solubility in organic solvents, particularly dimethyl sulfoxide at concentrations reaching 50 milligrams per milliliter [3] [4] [7]. The melting point characteristics indicate thermal decomposition above 130 degrees Celsius, suggesting inherent thermal instability under elevated temperature conditions [6] [10].
Storage stability requires stringent environmental controls, with optimal preservation achieved at temperatures between 2 and 8 degrees Celsius under an inert atmosphere with protection from light exposure [10] [13] [22]. The compound demonstrates particular sensitivity to photodegradation, necessitating amber vial storage and minimal light exposure during analytical procedures [10] [22]. Predicted density calculations indicate a value of 1.27 grams per cubic centimeter, consistent with the complex polycyclic architecture [7] [10].
Physical Property | Value |
---|---|
Appearance | White to off-white solid |
Melting Point | >130°C (decomposition) |
Density | 1.27 g/cm³ (predicted) |
Solubility in DMSO | 50 mg/mL |
Storage Temperature | 2-8°C |
Light Sensitivity | High |
The chemical reactivity of Impurity C of Calcitriol is dominated by the presence of multiple functional groups that exhibit distinct reaction patterns [20] [21]. The triazoline ring system demonstrates susceptibility to nucleophilic attack and ring-opening reactions under specific conditions, while the hydroxyl groups participate in typical alcohol chemistry including esterification and oxidation processes [20]. The phenyl substituent provides aromatic reactivity characteristics, including electrophilic aromatic substitution and potential metabolic transformations [20] [21].
Oxidative stability studies reveal moderate susceptibility to oxidative degradation, particularly affecting the secondary alcohol functionalities within the cyclohexene ring system [11] [20]. The compound exhibits reactivity toward standard derivatization reagents employed in analytical chemistry, including silylation agents and acylation reagents for gas chromatographic analysis [24] [29] [33]. Under acidic conditions, the compound may undergo rearrangement reactions affecting the triazoline ring integrity [20].
Nuclear magnetic resonance spectroscopy of Impurity C of Calcitriol reveals characteristic signal patterns that enable structural identification and purity assessment [14] [18] [22]. Proton nuclear magnetic resonance spectra display complex multipicity patterns arising from the numerous methylene and methine protons distributed throughout the polycyclic framework [14] [18]. The aromatic protons associated with the phenyl substituent appear as characteristic multiplets in the 7.0 to 7.5 parts per million region [18] [22].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbon framework, with signals appearing across a broad chemical shift range reflecting the diverse electronic environments [14] [18]. The carbonyl carbons of the triazoline ring system exhibit characteristic downfield shifts consistent with the heterocyclic architecture [14] [18]. Quantitative carbon-13 nuclear magnetic resonance techniques have been employed for isotopic analysis and structural confirmation studies [14].
Mass spectrometric analysis of Impurity C of Calcitriol employs multiple ionization techniques to achieve comprehensive structural characterization [15] [24] [25]. Electrospray ionization produces abundant protonated molecular ions at mass-to-charge ratio 592, corresponding to the addition of a proton to the neutral molecule [1] [25] [29]. Fragmentation patterns under collision-induced dissociation conditions reveal characteristic loss patterns including water elimination and ring fragmentation processes [15] [24].
High-resolution mass spectrometry provides exact mass measurements with sub-parts-per-million accuracy, enabling unambiguous molecular formula confirmation [6] [25]. Tandem mass spectrometry experiments reveal diagnostic fragment ions that are characteristic of the triazoline ring system and the steroid-like backbone structure [15] [24] [29]. The fragmentation behavior demonstrates predictable patterns that facilitate structural elucidation and impurity identification in complex matrices [15] [24].
Infrared spectroscopy of Impurity C of Calcitriol exhibits characteristic absorption bands that reflect the diverse functional groups present within the molecular structure [10] [28] [30]. The hydroxyl stretching vibrations appear as broad absorption bands in the 3200 to 3600 wavenumber region, with specific frequencies dependent upon hydrogen bonding interactions [10] [28]. Carbonyl stretching vibrations associated with the triazoline ring system manifest as sharp absorption bands near 1700 wavenumbers [10] [28].
The aromatic carbon-carbon stretching vibrations produce characteristic absorption patterns in the 1450 to 1600 wavenumber region, while aliphatic carbon-hydrogen stretching modes appear in the 2800 to 3000 wavenumber range [28] [30]. The complex fingerprint region below 1400 wavenumbers contains numerous absorption bands that provide structural specificity for identification purposes [28] [30].
Ultraviolet-visible spectroscopy of Impurity C of Calcitriol reveals absorption characteristics dominated by the aromatic chromophores present within the molecular structure [17] [29] [32]. The phenyl substituent contributes significant absorption in the 250 to 280 nanometer region, while the extended conjugation system of the steroid backbone provides additional absorption features [17] [29]. The triazoline ring system introduces specific electronic transitions that modify the overall absorption profile compared to the parent calcitriol molecule [17] [32].